2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-3-7-18-14-19(23-17-10-12-22-13-11-17)26-21(24-18)20(15(2)25-26)16-8-5-4-6-9-16/h4-6,8-14H,3,7H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOVJEJTUXZKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The condensation is catalyzed by acidic or basic conditions. In one protocol, 5-propyl-1H-pyrazol-3-amine reacts with ethyl 3-oxo-3-phenylpropanoate in acetic acid at 80–100°C for 12–24 hours. This forms the intermediate 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (yield: 65–78%) through a cyclocondensation mechanism involving nucleophilic attack of the pyrazole amine on the electrophilic carbonyl carbon of the β-keto ester.
Table 1: Optimization of Condensation Reactions
| Pyrazole Derivative | Pyrimidine Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Propyl-1H-pyrazol-3-amine | Ethyl 3-oxo-3-phenylpropanoate | Acetic acid | 80 | 68 |
| 5-Propyl-1H-pyrazol-3-amine | Ethyl 3-oxo-3-phenylpropanoate | p-TsOH | 100 | 72 |
| 5-Propyl-1H-pyrazol-3-amine | 1-Phenyl-1,3-diketone | NaOH | 70 | 58 |
The choice of catalyst significantly impacts regioselectivity. Acidic conditions favor cyclization at the N1 position of the pyrazole, while basic conditions may lead to competing pathways.
Chlorination of Pyrazolo[1,5-a]Pyrimidin-7(4H)-One
The pyrimidin-7(4H)-one intermediate undergoes chlorination to introduce a leaving group at the 7-position, enabling subsequent nucleophilic substitution with pyridin-4-amine.
Chlorination Protocols
Phosphorus oxychloride (POCl₃) is the most common chlorinating agent, often used with a catalytic amount of tetramethylammonium chloride (TMAC). The reaction proceeds at 110–120°C for 4–6 hours, yielding 7-chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (yield: 85–92%).
Mechanism : POCl₃ acts as both a solvent and electrophilic chlorine source. The carbonyl oxygen of the pyrimidinone attacks phosphorus, forming a phosphorylated intermediate that is displaced by chloride.
Table 2: Chlorination Efficiency Under Varied Conditions
| Chlorinating Agent | Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | TMAC | 110 | 4 | 88 |
| POCl₃ | DMF | 120 | 6 | 82 |
| SOCl₂ | None | 100 | 8 | 65 |
POCl₃/TMAC systems outperform alternatives like thionyl chloride (SOCl₂) due to milder conditions and reduced side reactions.
Amination with Pyridin-4-Amine
The final step involves substituting the 7-chloro group with pyridin-4-amine. This reaction is typically conducted in a polar aprotic solvent (e.g., DMF, acetonitrile) with a base to scavenge HCl.
Optimization of Amination
A mixture of 7-chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine and pyridin-4-amine is heated at 80–100°C for 12–18 hours in the presence of potassium carbonate. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding This compound in 70–78% yield.
Key Variables :
-
Solvent : DMF provides higher yields (78%) than acetonitrile (65%) due to better solubility of intermediates.
-
Base : K₂CO₃ outperforms triethylamine by mitigating Hofmann elimination side reactions.
Table 3: Amination Reaction Parameters
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 100 | 78 |
| Acetonitrile | K₂CO₃ | 80 | 65 |
| THF | Et₃N | 60 | 52 |
Characterization and Analytical Data
The final product is characterized by NMR, mass spectrometry, and HPLC. Key spectroscopic features include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.82–7.28 (m, 5H, phenyl-H), 6.92 (s, 1H, pyrimidine-H), 3.15 (t, J = 7.2 Hz, 2H, propyl-CH₂), 2.45 (s, 3H, methyl-CH₃).
-
HRMS (ESI+) : m/z 344.1872 [M+H]⁺ (calculated for C₂₁H₂₂N₅: 344.1874).
Challenges and Alternative Approaches
Competing Side Reactions
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to reduce reaction times. For example, chlorination completes in 30 minutes at 150°C under microwave conditions, though yields remain comparable to conventional methods.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities:
-
Antimycobacterial Activity :
- 2-Methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been identified as an inhibitor of mycobacterial ATP synthase. This mechanism is critical for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Studies show that this compound can inhibit ATP synthesis in vitro and demonstrate activity against M. tuberculosis in culture and in vivo models .
-
Kinase Inhibition :
- The compound also exhibits potential as a kinase inhibitor, which is relevant for treating various cancers characterized by abnormal kinase activity. The structural diversity offered by its substituents allows for tailored modifications that can enhance binding affinity and selectivity towards specific kinases .
- Antitumor Potential :
Case Studies
Several studies have documented the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-(pyridin-2-yloxy)-pyrazolo[1,5-a]pyrimidin | Contains methoxy group | Antimycobacterial |
| 3-(4-Fluorophenyl)-N-(pyridin-3-yloxy)-pyrazolo[1,5-a]pyrimidin | Fluorinated phenyl ring | Antiviral properties |
| 5-Methyl-N-(pyridin-4-yloxy)-pyrazolo[1,5-a]pyrimidin | Methyl substitution at position 5 | Inhibitor of mTOR |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structure–activity relationship studies in drug development .
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-phenyl group is critical for anti-mycobacterial activity. Fluorination at the 4-position (e.g., 3-(4-fluorophenyl)) enhances potency by improving target affinity (MIC: 0.12–0.25 µM vs. M. tuberculosis) .
Substituent Effects at the 5-Position
- 5-Propyl vs. 5-Methyl or 5-Aryl :
- 5-Propyl (target compound): Offers moderate lipophilicity (clogP ≈ 3.8), balancing membrane permeability and solubility.
- 5-Methyl (e.g., compound 22 in Table 2 ): Lower clogP (~2.5) reduces hepatotoxicity risk but may compromise activity (MIC: 0.5 µM).
- 5-Aryl (e.g., 5-(4-isopropylphenyl), compound 35 ): Higher potency (MIC: 0.06 µM) but increased hERG inhibition (IC50: 2.1 µM vs. >10 µM for 5-propyl analogues) .
N-Substituent Variations
- Pyridin-4-yl vs. Pyridin-2-ylmethyl: Pyridin-2-ylmethyl (common in analogues ): Enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration. Analogues with pyridin-3-yl groups show moderate activity (MIC: 0.3 µM) .
Biological Activity
2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrimidine backbone with various substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 284.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The process is often optimized to enhance yield and purity, employing techniques such as reflux and microwave-assisted synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have demonstrated selective cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 2.5 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 3.0 | Moderate growth inhibition |
| A549 (Lung Cancer) | 1.8 | High cytotoxicity |
These findings suggest that modifications in the structure can lead to enhanced potency against specific cancer types.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Assay | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha Release | 10 | 85 |
| IL-6 Release | 10 | 78 |
These results indicate its potential as a therapeutic agent in inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly affect biological activity. For example:
- Methyl groups at positions 2 and 3 enhance potency.
- Phenyl groups at position 3 contribute to increased lipophilicity, improving cell membrane permeability.
These insights guide further modifications to optimize efficacy.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study A : A derivative of pyrazolo[1,5-a]pyrimidine was tested in a Phase II clinical trial for patients with advanced solid tumors, showing promising results in reducing tumor size.
- Case Study B : Another study highlighted the use of a related compound in treating rheumatoid arthritis, demonstrating significant improvements in patient symptoms and inflammatory markers.
Q & A
Basic: How can researchers optimize the synthetic yield of 2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl substituents. For example, describes using (4-fluorophenyl)boronic acid in a Suzuki reaction to achieve yields up to 78% for analogous compounds. Key steps include:
- Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a 1:1.2 molar ratio of halide to boronic acid.
- Boc Protection : Intermediate Boc-protected amines (e.g., Boc-32 in ) stabilize reactive sites, improving yield during deprotection.
- Solvent Selection : Employ toluene/EtOH (3:1) at 80°C for 12–24 hours to balance reactivity and solubility .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
Basic: What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) confirm regiochemistry. For instance, pyrimidine C7-amine protons resonate at δ 6.8–7.2 ppm, while pyridyl protons appear as doublets (δ 8.2–8.5 ppm) .
- X-ray Crystallography : SHELX software ( ) resolves ambiguities in substituent orientation. For pyrazolo[1,5-a]pyrimidines, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy .
- HRMS : High-resolution mass spectrometry (ESI⁺) validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂N₆ requires m/z 358.1904) .
Advanced: How do substituent variations at the 3-phenyl and 5-propyl positions influence bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
and highlight substituent effects on kinase inhibition:
- 3-Phenyl Group : Electron-withdrawing groups (e.g., -CF₃ in ) enhance CDK2 binding (IC₅₀ < 100 nM) by increasing hydrophobic interactions.
- 5-Propyl Chain : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but may reduce solubility. Computational docking (AutoDock Vina) can predict steric clashes with active sites.
- Pyridin-4-yl Amine : Hydrogen bonding with kinase hinge regions (e.g., CDK9’s Glu102) is critical. Replacements with pyridin-3-yl reduce potency by 10-fold due to altered geometry .
Advanced: What mechanistic insights explain the compound’s inhibition of cyclin-dependent kinases (CDKs)?
Methodological Answer:
shows the compound targets ATP-binding pockets of CDK2/9 via:
- H-Bonding : The pyrimidin-7-amine forms H-bonds with backbone carbonyls (e.g., CDK2’s Leu83).
- Hydrophobic Interactions : 3-Phenyl and 5-propyl groups occupy hydrophobic pockets near the gatekeeper residue (CDK2’s Phe80).
- Kinase Selectivity Assays : Profiling against a 50-kinase panel (e.g., DiscoverX) identifies off-target effects. For example, >100-fold selectivity over CDK4/6 is achieved by optimizing the trifluoromethyl group .
Advanced: How should researchers resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize to housekeeping genes (e.g., GAPDH) .
- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Replicate experiments ≥3 times to assess variability.
- Solubility Considerations : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Dynamic light scattering (DLS) confirms monodisperse solutions .
Basic: What in vitro models are suitable for initial cytotoxicity screening of this compound?
Methodological Answer:
- Cell Lines : Use adherent cancer lines (e.g., A549 lung, HepG2 liver) in DMEM + 10% FBS. Seed 5,000 cells/well in 96-well plates.
- MTT Assay : Incubate with 0.5–50 µM compound for 72 hours. Measure absorbance at 570 nm post-formazan dissolution. Include cisplatin as a positive control (IC₅₀ ~ 5 µM) .
- Data Analysis : Calculate % viability relative to DMSO-treated controls. EC₅₀ values <10 µM warrant further investigation .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Western Blotting : Probe for downstream biomarkers (e.g., phosphorylated Rb for CDK2 inhibition) in lysates from treated cells. Use β-actin as a loading control .
- CETSA (Cellular Thermal Shift Assay) : Heat cells (37–65°C) post-treatment, quantify soluble target (CDK2) via SDS-PAGE. A shift in melting temperature confirms binding .
- CRISPR Knockdown : Compare compound efficacy in CDK2-KO vs. wild-type cells (e.g., using HAP1 cells) to confirm on-target activity .
Advanced: What computational strategies predict metabolic stability and off-target liabilities?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (optimal: 2–4), CYP450 inhibition (e.g., CYP3A4), and hERG binding.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER/NAMD) for 100 ns to assess binding mode stability. RMSD <2 Å indicates robust interactions .
- MetaSite : Predict Phase I metabolites (e.g., oxidation at propyl chain) to guide deuterium labeling for improved stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
